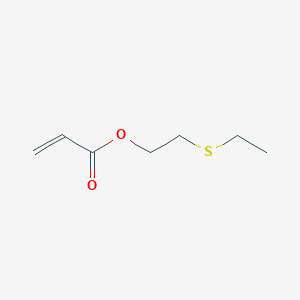

2-(Ethylthio)ethyl acrylate

Description

2-(Ethylthio)ethyl acrylate is an acrylate ester characterized by an ethylthio (-S-C₂H₅) functional group attached to the ethyl chain of the acrylate backbone.

Properties

CAS No. |

15205-68-2 |

|---|---|

Molecular Formula |

C7H12O2S |

Molecular Weight |

160.24 g/mol |

IUPAC Name |

2-ethylsulfanylethyl prop-2-enoate |

InChI |

InChI=1S/C7H12O2S/c1-3-7(8)9-5-6-10-4-2/h3H,1,4-6H2,2H3 |

InChI Key |

AJJCQYIECZAJBB-UHFFFAOYSA-N |

SMILES |

CCSCCOC(=O)C=C |

Canonical SMILES |

CCSCCOC(=O)C=C |

Other CAS No. |

15205-68-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of 2-(Ethylthio)ethyl Acrylate and Structural Analogs

<sup>†</sup> *Estimated based on structural analogs.

<sup>‡</sup> Example of a sulfur-containing acrylate derivative from .

Reactivity and Polymerization

- This compound: The ethylthio group (-S-C₂H₅) may enhance electron density at the acrylate double bond, accelerating radical polymerization compared to non-sulfur analogs. Similar sulfur-containing acrylates exhibit thiol-ene click reactivity for crosslinking .

- 2-Ethylhexyl acrylate: A non-polar, long-chain acrylate with slow polymerization kinetics, often used to impart flexibility in copolymers .

- 2-Hydroxyethyl acrylate : The hydroxyl group enables hydrogen bonding, making it ideal for hydrophilic polymers and biomedical applications .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-(Ethylthio)ethyl acrylate in laboratory settings?

- Methodological Answer : Implement engineering controls such as closed-system processing and local exhaust ventilation to minimize exposure . Use chemical-resistant gloves (e.g., nitrile or neoprene) meeting JIS T 8116 standards and tight-fitting safety goggles compliant with JIS T 8147 . Ensure labs maintain updated safety data sheets (SDS) and conduct regular hazard training to mitigate risks of skin contact, inhalation, or accidental polymerization .

Q. What synthetic routes are feasible for preparing this compound?

- Methodological Answer : While direct synthesis data is limited, analogous acrylates (e.g., 2-ethylhexyl acrylate) are synthesized via esterification of acrylic acid with alcohols. For this compound, consider reacting 2-(ethylthio)ethanol with acrylic acid using acid catalysts (e.g., sulfuric acid) under controlled dehydration conditions. Monitor reaction efficiency via gas chromatography (GC) and purify via distillation to remove unreacted monomers .

Q. How should researchers classify and store this compound under regulatory frameworks like GHS and REACH?

- Methodological Answer : Classify the compound per CLP (EC) 1272/2008, focusing on hazards such as skin corrosion, sensitization, or polymerization risks. Store in cool, ventilated areas away from oxidizers and acids. Use inert gas purging to prevent unintended polymerization, and label containers with GHS-compliant hazard pictograms .

Advanced Research Questions

Q. How can copolymerization experiments with this compound be designed to optimize material properties?

- Methodological Answer : Incorporate this compound into copolymers with acrylic acid, methacrylates, or styrene to enhance flexibility or chemical resistance. Use radical initiators (e.g., AIBN) at 60–80°C and monitor kinetics via real-time Fourier-transform infrared (FTIR) spectroscopy. Adjust monomer ratios systematically (e.g., 10–50 wt%) and characterize thermal stability via thermogravimetric analysis (TGA) .

Q. What analytical techniques resolve structural ambiguities in this compound characterization?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) to confirm the thioether (-S-) and acrylate (-COO-) functional groups. For purity assessment, use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm. Cross-reference phase-change data (e.g., melting points) with differential scanning calorimetry (DSC) to validate crystallinity .

Q. How do reaction conditions influence polymerization kinetics, and how can conflicting literature data be reconciled?

- Methodological Answer : Polymerization rates are sensitive to initiator concentration and temperature. Conduct controlled experiments with varying initiator levels (0.1–1.0 mol%) and track conversion rates via gravimetric analysis. Address data contradictions by standardizing inhibition methods (e.g., hydroquinone at 200–300 ppm) and reporting oxygen exclusion techniques (e.g., nitrogen sparging) to ensure reproducibility .

Q. What catalytic systems enhance functional group transformations involving this compound?

- Methodological Answer : Explore TiO₂-based catalysts for potential acrylate-to-nitrile conversions, as demonstrated in ethyl acrylate systems . Optimize reaction parameters (e.g., 150–200°C, 24–48 hours) and characterize products using mass spectrometry (MS). Evaluate catalyst stability via cyclic thermogravimetric analysis (TGA) to assess carbon deposition and regeneration needs .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.